N-Methyl-2-(phenylthio)benzylamine
Description
N-Methyl-2-(phenylthio)benzylamine is a benzylamine derivative featuring a methyl group attached to the nitrogen atom and a phenylthio (-SPh) substituent at the ortho position of the benzyl ring. This compound is notable for its application in positron emission tomography (PET) radiotracers targeting serotonin transporters (SERT), as demonstrated by derivatives like ¹¹C-HOMADAM and 4-¹⁸F-ADAM . The phenylthio group enhances lipophilicity and electron density, which are critical for blood-brain barrier penetration and receptor binding affinity .
Properties
Molecular Formula |
C14H15NS |
|---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
N-methyl-1-(2-phenylsulfanylphenyl)methanamine |
InChI |
InChI=1S/C14H15NS/c1-15-11-12-7-5-6-10-14(12)16-13-8-3-2-4-9-13/h2-10,15H,11H2,1H3 |
InChI Key |
OMVKUCDWZIOJEC-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=CC=C1SC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
N-Methyl-2-(4-(phenylthio)piperidin-1-yl)ethan-1-amine (Compound 13)
- Structure : Incorporates a phenylthio group on a piperidine ring instead of the benzyl ring.
- Key Difference : The piperidine moiety introduces a six-membered nitrogen-containing ring, altering steric and electronic properties compared to the benzylamine backbone .
N-Methyl-2-(phenoxymethyl)benzylamine
- Structure: Replaces the phenylthio group with a phenoxymethyl (-OCH₂Ph) substituent.
- Key Difference : Oxygen replaces sulfur, reducing lipophilicity (logP) and polar surface area, which may limit CNS penetration compared to the phenylthio analog .
N-Methyl-2-(morpholinosulfonyl)benzylamine
- Structure: Contains a morpholinosulfonyl group (-SO₂-morpholine), introducing a sulfonyl moiety and a morpholine ring.
N,N-Dimethyl-2-((α-phenyl-p-(phenylthio)benzyl)thio)ethylamine
Physical and Chemical Properties
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